4-Amino-5-chloro-2-fluorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

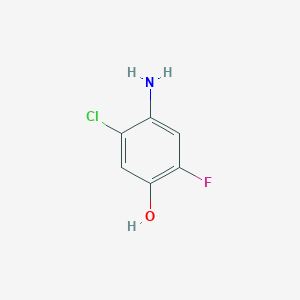

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-chloro-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-3-1-6(10)4(8)2-5(3)9/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAICBADMNLLFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001303722 | |

| Record name | 4-Amino-5-chloro-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847872-10-0 | |

| Record name | 4-Amino-5-chloro-2-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847872-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-chloro-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-chloro-2-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-5-chloro-2-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Amino-5-chloro-2-fluorophenol (CAS No: 847872-10-0). Due to the limited availability of experimental data for this specific isomer, this document also presents comparative data for structurally related aminophenols to offer a broader context for researchers. Furthermore, this guide outlines general experimental protocols for the synthesis and characterization of such compounds, along with a conceptual workflow for novel chemical entity evaluation.

Introduction

This compound is a halogenated aromatic amine and phenol derivative.[1] Its molecular structure, featuring amino, chloro, fluoro, and hydroxyl functional groups, suggests its potential as a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds and other specialized chemicals. Understanding the physicochemical properties of this molecule is fundamental for its application in drug design, process development, and formulation. This guide aims to consolidate the available data and provide standardized methodologies for its further investigation.

Physicochemical Properties

Quantitative data for this compound is scarce in publicly available literature. The following table summarizes the known properties of the target compound and provides a comparative analysis with closely related isomers. It is crucial to note that the properties of isomers can vary significantly, and the data for related compounds should be used for reference purposes only.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound (Target Compound) | 2-Amino-4-chloro-5-fluorophenol | 4-Chloro-2-aminophenol | 2-Amino-5-chlorophenol | 4-Amino-2-chlorophenol |

| CAS Number | 847872-10-0[1][2][3] | 303181-72-8[4][5] | 95-85-2[6][7][8] | 28443-50-7[9] | 3964-52-1[10][11] |

| Molecular Formula | C₆H₅ClFNO[1][3] | C₆H₅ClFNO[4] | C₆H₆ClNO[6][12] | C₆H₆ClNO[9] | C₆H₆ClNO[10][11] |

| Molecular Weight | 161.56 g/mol [1] | 161.56 g/mol [4] | 143.57 g/mol [6][12] | 143.57 g/mol [9] | 143.57 g/mol [10] |

| Physical Form | Data not available | Brown Solid[4] | Light brown crystalline solid/powder[7][12] | Solid | Brown to black crystals/powder[11] |

| Melting Point (°C) | Data not available | Data not available (For reference, 2-Amino-4-chlorophenol: 140°C; 2-Amino-5-fluorophenol: 135-140°C)[4] | 138 - 142[6] | 145 - 153[9] | 148.0 - 154.0[11] |

| Boiling Point (°C) | Data not available | Data not available | Data not available | 185.5 (rough estimate)[9] | Data not available |

| Water Solubility | Data not available | Data not available | 3 g/L at 26°C[7] | Data not available | Insoluble in water[13] |

| Organic Solvent Solubility | Data not available | Slightly soluble in Chloroform and Methanol (for 5-Amino-2-chloro-4-fluorophenol)[4] | Soluble in acetone, methanol, benzene, and alkaline/acidic solutions[6] | Soluble in Methanol[9] | Data not available |

| logP (Octanol/Water) | Data not available | Data not available | 1.24 (estimated)[12] | 1.58 | 1.8[10] |

| pKa | Data not available | Data not available | Data not available | 8.79 (Predicted) | Data not available |

Experimental Protocols

General Synthesis of Substituted Aminophenols

A common and adaptable method for the synthesis of substituted aminophenols is the reduction of the corresponding nitrophenol.[14] This can be achieved through catalytic hydrogenation or by using reducing agents like iron in an acidic medium.[12]

Example Protocol: Reduction of a Nitrophenol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted nitrophenol in a suitable solvent (e.g., ethanol, acetic acid, or water).

-

Addition of Reducing Agent: Add a reducing agent such as iron powder and a small amount of acid (e.g., hydrochloric acid or acetic acid) to catalyze the reaction. Alternatively, for catalytic hydrogenation, a catalyst like palladium on carbon (Pd/C) or Raney nickel is added to the solution.

-

Reaction Conditions: If using iron, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere at a controlled temperature and pressure.

-

Work-up: After the reaction is complete, cool the mixture and filter it to remove the iron salts or the catalyst.

-

Isolation and Purification: Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the aminophenol. The crude product can then be collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent.

Determination of Melting Point

The melting point of a solid organic compound can be determined using the capillary method.[15][16][17][18]

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Measurement: The sample is heated slowly (typically at a rate of 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle melts are recorded as the melting point range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the solubility of a compound in water.[19][20][21][22]

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a sealed flask or vial.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the saturated solution.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Analysis: The concentration of the compound in the clear, saturated aqueous solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of logP (Octanol/Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method or estimated by HPLC.[23][24][25][26][27]

-

Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Analysis: The concentration of the compound in each phase is determined by a suitable analytical technique (e.g., HPLC, UV-Vis). The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualized Workflows and Relationships

// Nodes Start [label="Substituted\nNitrophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="Reduction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted\nAminophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Catalyst\n(e.g., Fe/H+ or Pd/C, H2)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Work-up &\nPurification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Reduction [label="Solvent"]; Catalyst -> Reduction [style=dashed]; Reduction -> Workup [label="Crude Product"]; Workup -> Product [label="Purified Product"]; } Caption: General Synthesis Route for Substituted Aminophenols.

// Nodes Synthesis [label="Synthesis and\nPurification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Structure [label="Structural\nElucidation\n(NMR, MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purity [label="Purity Analysis\n(HPLC, GC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MeltingPoint [label="Melting Point\nDetermination", fillcolor="#FBBC05", fontcolor="#202124"]; Solubility [label="Solubility\nAssessment", fillcolor="#FBBC05", fontcolor="#202124"]; Lipophilicity [label="Lipophilicity\n(logP Determination)", fillcolor="#FBBC05", fontcolor="#202124"]; Acidity [label="Acidity\n(pKa Measurement)", fillcolor="#FBBC05", fontcolor="#202124"]; Stability [label="Stability Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Comprehensive\nPhysicochemical Profile", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Synthesis -> Structure; Synthesis -> Purity; Purity -> MeltingPoint; Purity -> Solubility; Purity -> Lipophilicity; Purity -> Acidity; Lipophilicity -> Stability; MeltingPoint -> Data; Solubility -> Data; Lipophilicity -> Data; Acidity -> Data; Stability -> Data; } Caption: Workflow for Physicochemical Characterization.

Conclusion

While this compound is commercially available, its physicochemical properties are not well-documented in scientific literature. This guide serves as a starting point for researchers by providing the available information and offering a comparative analysis with related isomers. The outlined experimental protocols provide a framework for the systematic characterization of this and other novel compounds. Further experimental investigation is necessary to fully elucidate the properties of this compound and to enable its potential applications in various fields of chemical research and development.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 847872-10-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - C6H5ClFNO | CSSB00009886023 [chem-space.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Amino-4-chloro-5-fluorophenol | C6H5ClFNO | CID 53665976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chloro-2-Amino Phenol Manufacturer - Shreeji Industries [shreejiindustries.net]

- 7. ICSC 1652 - 2-AMINO-4-CHLOROPHENOL [chemicalsafety.ilo.org]

- 8. 2-Amino-4-chlorophenol | 95-85-2 [chemicalbook.com]

- 9. 2-Amino-5-chlorophenol CAS#: 28443-50-7 [m.chemicalbook.com]

- 10. 4-Amino-2-chlorophenol | C6H6ClNO | CID 77578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Amino-2-chlorophenol, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. cir-safety.org [cir-safety.org]

- 13. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. US2027902A - Production of n-substituted aminophenols - Google Patents [patents.google.com]

- 15. scribd.com [scribd.com]

- 16. byjus.com [byjus.com]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. pennwest.edu [pennwest.edu]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. lup.lub.lu.se [lup.lub.lu.se]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. enamine.net [enamine.net]

- 24. acdlabs.com [acdlabs.com]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. agilent.com [agilent.com]

- 27. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

An In-depth Technical Guide to the Synthesis of 4-Amino-5-chloro-2-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 4-Amino-5-chloro-2-fluorophenol, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis commences from the precursor (2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate and proceeds through a two-step reaction sequence involving reduction of the nitro group followed by hydrolysis of the carbonate ester. This guide details the experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the catalytic hydrogenation of (2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate to yield (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate. The subsequent step is the hydrolysis of this intermediate to afford the final product, this compound.[1]

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

The following protocols are based on procedures outlined in the cited literature.[1]

Step 1: Synthesis of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate

This step focuses on the reduction of the nitro group of (2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate.

Reaction Scheme:

(2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate + H₂ --(Pd/C)--> (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate

Materials and Reagents:

| Reagent | Quantity | Molar Equivalent |

| (2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate | 26.36 g | 1.0 |

| Toluene | - | - |

| 5% Palladium on Carbon (Pd/C) | 0.2 g | - |

| Hydrogen (H₂) | 20 kg/cm ² | - |

Procedure:

-

In a 500 ml autoclave, charge 26.36 g of (2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate and toluene.

-

Add 0.2 g of 5% Pd/C catalyst to the mixture.

-

Replace the atmosphere inside the autoclave with nitrogen.

-

Pressurize the autoclave with hydrogen to 20 kg/cm ².

-

Heat the reaction mixture to 40°C and maintain for the duration of the reaction.

-

Upon completion of the reaction, the catalyst is filtered off to yield the product.

Quantitative Data:

| Parameter | Value |

| Reaction Time | 2.75 h |

| Yield | 94.1% |

Step 2: Synthesis of this compound

This final step involves the hydrolysis of the ethyl carbonate intermediate.

Reaction Scheme:

(5-amino-2-chloro-4-fluorophenyl) ethyl carbonate + NaOH + H₂O → this compound

Materials and Reagents:

| Reagent | Example 1 Quantity | Example 2 Quantity |

| (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate | 430.0 g | 784.0 g |

| Water | 510.0 g | 2.0 g |

| Hydrosulfite | 15.77 g | - |

| 23% Sodium Hydroxide (aq) | 976.8 g | 539.2 g |

| Concentrated Hydrochloric Acid | ~440 g | ~303 g |

Procedure (based on Example 1):

-

In a 3-liter four-necked flask, charge 430.0 g of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate, 510.0 g of water, and 15.77 g of hydrosulfite.

-

Add 976.8 g of 23% aqueous sodium hydroxide solution dropwise over 2 hours, maintaining the temperature between 35 to 40°C.

-

After the addition is complete, age the mixture for 4 hours.

-

Cool the reaction solution to 20 to 25°C and add approximately 440 g of concentrated hydrochloric acid dropwise to adjust the pH to 7.

-

Filter the precipitated target substance, wash with water, and then dry.

Quantitative Data:

| Parameter | Example 1 Value | Example 2 Value |

| Reaction Time | 4 h (aging) | 3 h (aging) |

| Yield | 95.9% | 96.1% |

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression of functional group transformations. The initial reduction of the nitro group is a common and efficient method to introduce an amino group onto an aromatic ring. The subsequent hydrolysis of the carbonate ester is a standard deprotection strategy to reveal the free phenol.

Figure 2: Logical flow of the synthetic sequence.

Summary of Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Starting Material | Key Reagents | Temperature | Pressure | Time | Yield |

| 1. Reduction | (2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate | H₂, 5% Pd/C, Toluene | 40°C | 20 kg/cm ² | 2.75 h | 94.1% |

| 2. Hydrolysis (Example 1) | (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate | 23% NaOH (aq), Hydrosulfite | 35-40°C | Atmospheric | 4 h (aging) | 95.9% |

| 2. Hydrolysis (Example 2) | (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate | 23% NaOH (aq) | 40-45°C | Atmospheric | 3 h (aging) | 96.1% |

This in-depth guide provides a clear and concise overview of a viable synthetic route to this compound, supported by detailed experimental protocols and quantitative data. The provided information is intended to be a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

4-Amino-5-chloro-2-fluorophenol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-5-chloro-2-fluorophenol, a halogenated aromatic amine of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide leverages information on structurally related aminophenol derivatives to discuss potential synthesis routes, biological activities, and relevant experimental protocols. This document aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a substituted phenol containing amino, chloro, and fluoro functional groups. These substituents are expected to influence its chemical reactivity and biological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 847872-10-0 | [1] |

| Molecular Formula | C₆H₅ClFNO | [1] |

| Molecular Weight | 161.56 g/mol | [1] |

| Appearance | Not specified (typically off-white to brown solid for similar compounds) | |

| Purity | ≥97% (as specified by commercial suppliers) | [1] |

| Storage | Store under inert gas (e.g., Argon) | [1] |

Potential Synthesis Routes

A patent for the synthesis of the related isomer, 5-amino-2-chloro-4-fluorophenol, describes the hydrolysis of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate.[2] Another general method involves the catalytic hydrogenation of a nitrophenol precursor. For instance, 4-chloro-2-aminophenol can be prepared by the reduction of 4-chloro-2-nitrophenol using catalysts like Raney Nickel or platinum on carbon.[3][4]

Below is a generalized workflow for the synthesis of a substituted aminophenol.

Caption: Generalized workflow for the synthesis of substituted aminophenols.

Potential Biological Activities and Applications in Drug Development

Halogenated aminophenol derivatives are recognized for their diverse biological activities and are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5]

While specific studies on this compound are lacking, related aminophenol derivatives have demonstrated a range of biological effects:

-

Anticancer Activity: Para-aminophenol is a key building block in the synthesis of oncology drugs, such as Cabozantinib, a tyrosine kinase inhibitor. Derivatives of p-aminophenol have been investigated as potential antiproliferative agents.[6]

-

Antimicrobial Properties: Schiff base derivatives of 4-aminophenol have shown broad-spectrum activity against various bacterial and fungal strains.[7]

-

Antioxidant Activity: The phenolic hydroxyl group in aminophenol derivatives suggests potential for antioxidant properties through scavenging of free radicals.[8][9]

-

Enzyme Inhibition: Certain aminophenol derivatives have been evaluated for their inhibitory effects on enzymes like α-amylase and α-glucosidase, suggesting potential antidiabetic applications.[7]

The unique combination of chloro and fluoro substituents on the this compound scaffold makes it an attractive candidate for further investigation in these areas.

Caption: Potential biological pathways involving aminophenol derivatives.

Experimental Protocols (Adapted from Related Compounds)

Detailed experimental protocols for this compound are not available. However, the following sections provide methodologies for the synthesis and biological evaluation of structurally similar aminophenol derivatives, which can serve as a starting point for research.

General Synthesis of a Schiff Base Derivative of 4-Aminophenol

This protocol is adapted from the synthesis of various 4-aminophenol Schiff bases.[7]

-

Reagent Preparation: Dissolve equimolar amounts of the aminophenol starting material and a selected aldehyde or ketone individually in absolute ethanol.

-

Reaction: Mix the two ethanolic solutions and stir at room temperature for 10-30 minutes. Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the precipitated product is collected by filtration.

-

Purification: Recrystallize the crude product from absolute ethanol to obtain the purified Schiff base derivative.

-

Drying: Dry the final product in a vacuum desiccator.

In Vitro Antimicrobial Assay (Agar Well Diffusion Method)

This is a general procedure to screen for antimicrobial activity.

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.

-

Inoculation: Inoculate the sterile agar plates with the test microorganisms.

-

Well Preparation: Create wells of a defined diameter in the agar using a sterile borer.

-

Compound Application: Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well. A solvent control and a standard antibiotic are also included.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.

-

Data Collection: Measure the diameter of the zone of inhibition around each well.

Safety and Handling

Substituted aminophenols should be handled with care. For the related compound 2-amino-4-chlorophenol, it is noted to be harmful if swallowed and may cause skin irritation and allergic reactions.[4][10] It is also suspected of causing cancer.[10]

Recommended safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

Avoiding inhalation of dust and contact with skin and eyes.

-

Storing the compound in a tightly sealed container under an inert atmosphere.

Conclusion

This compound represents a chemical scaffold with significant potential in drug discovery and materials science. While direct experimental data is currently sparse, this guide provides a framework for its synthesis, potential biological activities, and handling based on established knowledge of related aminophenol derivatives. Further research is warranted to fully elucidate the properties and applications of this specific compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. JPH05286912A - Method for producing aminophenol derivative - Google Patents [patents.google.com]

- 3. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ICSC 1652 - 2-AMINO-4-CHLOROPHENOL [chemicalsafety.ilo.org]

Navigating the Solubility Landscape of 4-Amino-5-chloro-2-fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-5-chloro-2-fluorophenol, a key intermediate in pharmaceutical synthesis. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information inferred from its use in various chemical reactions and provides detailed, adaptable experimental protocols for its determination. This guide is intended to equip researchers and drug development professionals with the necessary information and methodologies to effectively utilize this compound in their work.

Introduction

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, including an amino group, a hydroxyl group, and halogen substituents, make it a versatile building block for the synthesis of bioactive molecules. Notably, it has been utilized as a key intermediate in the development of kinase inhibitors for potential cancer therapy.[1][2][3] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development.

Qualitative Solubility Profile

Table 1: Inferred Qualitative Solubility of this compound in Various Organic Solvents

| Organic Solvent | Solvent Type | Inferred Solubility | Context of Use |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Used as a reaction solvent for coupling reactions involving this compound.[3][4] |

| Ethanol (EtOH) | Polar Protic | Soluble | Employed as a solvent in the synthesis of this compound itself, indicating its solubility in this medium.[1] |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble | Utilized as an extraction solvent during the workup of reactions involving this compound, suggesting good partitioning into this solvent.[1] |

| Methanol (MeOH) | Polar Protic | Likely Soluble | Often used in conjunction with other solvents for purification, implying some degree of solubility.[1] |

It is important to note that the term "soluble" in a synthetic context does not provide a quantitative measure and can range from sparingly soluble to freely soluble. Therefore, experimental determination of solubility is crucial for specific applications.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents. These protocols are based on established methods for determining the solubility of phenolic and other organic compounds.[5][6][7][8][9][10]

Gravimetric Method (Shake-Flask)

This is a standard and reliable method for determining thermodynamic solubility.[7][10]

Methodology:

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the desired organic solvent in a sealed, screw-cap vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the excess solid has fully sedimented. Centrifugation can be employed to expedite this process.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed or pre-cooled pipette to prevent temperature-induced precipitation.

-

Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed container. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Quantification: Once the solvent is completely removed, weigh the container with the dried residue. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))

UV-Visible Spectrophotometry

This method is suitable if this compound has a distinct UV-Vis absorbance spectrum in the chosen solvent.

Methodology:

-

Preparation of Saturated Solution: Follow steps 1-3 from the Gravimetric Method.

-

Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for solubility determination of this compound.

Conclusion

While quantitative solubility data for this compound remains to be explicitly published, its utility in organic synthesis points towards its solubility in common polar organic solvents. This guide provides researchers with a foundational understanding of its likely solubility characteristics and, more importantly, equips them with detailed experimental protocols to determine precise solubility values tailored to their specific needs. The provided workflow and methodologies will aid in the efficient and effective use of this important chemical intermediate in research and development.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Development of a chemical toolset for studying the paralog-specific function of IRE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US8975282B2 - Substituted pyrazolone compounds and methods of use - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. drive.uqu.edu.sa [drive.uqu.edu.sa]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.ws [chem.ws]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 4-Amino-5-chloro-2-fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical characterization of 4-Amino-5-chloro-2-fluorophenol. Due to the limited availability of direct experimental data for this specific compound, this document presents a compilation of predicted data, representative data from structurally similar compounds, and generalized experimental protocols. This approach offers a valuable reference for the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound (molar mass: 161.56 g/mol ), high-resolution mass spectrometry (HRMS) is essential for unambiguous identification.

Table 1: Predicted Mass Spectrometry Data for an Isomer (4-amino-2-chloro-5-fluorophenol)

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 162.01164 |

| [M+Na]⁺ | 183.99358 |

| [M-H]⁻ | 159.99708 |

Data based on predicted values for the isomer 4-amino-2-chloro-5-fluorophenol, which has the same molecular formula and weight.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. Due to the lack of experimental NMR data for this compound, the following table presents data for a structurally related compound, 2-Amino-4-chloro-5-fluorophenol, to illustrate the expected chemical shifts and coupling patterns.

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for 2-Amino-4-chloro-5-fluorophenol in DMSO-d₆

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-3 | ~6.8-7.2 | multiplet |

| H-6 | ~6.8-7.2 | multiplet |

| -NH₂ | ~4.9 | broad singlet |

| -OH | ~9.5 | broad singlet |

Note: The chemical shifts for this compound are expected to differ due to the different substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-F, and C-Cl bonds, as well as aromatic C-H and C=C stretching and bending vibrations.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3500-3200 | Broad |

| N-H stretch (amine) | 3500-3300 | Medium, sharp |

| Aromatic C-H stretch | 3100-3000 | Medium to weak |

| Aromatic C=C stretch | 1620-1450 | Medium to strong |

| C-F stretch | 1250-1000 | Strong |

| C-Cl stretch | 850-550 | Strong |

Experimental Protocols

The following sections outline generalized experimental protocols for the spectroscopic analysis of aromatic compounds like this compound.

Mass Spectrometry Protocol

A standard approach for obtaining the mass spectrum of this compound would involve high-resolution mass spectrometry with electrospray ionization (ESI).

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an ESI source.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

The mobile phase typically consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or base (e.g., 0.1% ammonium hydroxide) for negative ion mode to facilitate ionization.

Data Acquisition:

-

Ionization Mode: ESI positive and/or negative.

-

Mass Range: m/z 50-500.

-

Resolution: >60,000.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

NMR Spectroscopy Protocol

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are essential for structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

Data Acquisition (¹³C NMR):

-

Pulse Program: Standard proton-decoupled experiment.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

Infrared Spectroscopy Protocol

A common and convenient method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent analytical characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

A Technical Guide to the Stability and Degradation Pathways of 4-Amino-5-chloro-2-fluorophenol

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability and degradation data for 4-Amino-5-chloro-2-fluorophenol are not extensively available in public literature. This guide provides a predictive framework based on the chemical properties of its functional groups (aminophenol, chloro, fluoro) and established principles from studies on analogous compounds. The experimental protocols outlined are intended as a starting point for a comprehensive stability investigation.

Introduction: Predicted Stability Profile

This compound is a substituted aminophenol. Molecules of this class are known for their susceptibility to specific degradation pathways, primarily driven by the electron-rich aromatic ring bearing both amino and hydroxyl groups. These functional groups make the compound highly susceptible to oxidation, which is anticipated to be the primary degradation route.[1] Discoloration of solutions from colorless to yellow or brown is a common indicator of such oxidative degradation, leading to the formation of quinone-imine species that can further polymerize.[1]

Compared to oxidation, the compound is expected to exhibit greater stability against hydrolysis under neutral pH conditions. The carbon-fluorine bond is exceptionally strong, suggesting that defluorination is unlikely under mild conditions. The carbon-chlorine bond is more labile and could be susceptible to cleavage under harsh photolytic or thermal stress.

This guide outlines the predicted degradation pathways and provides a robust set of experimental protocols to definitively characterize the stability of this compound in a forced degradation study, in alignment with ICH guidelines.[2][3]

Predicted Degradation Pathways

The chemical structure of this compound suggests three primary degradation pathways under forced stress conditions: oxidation, photolysis, and, to a lesser extent, hydrolysis.

2.1 Oxidative Degradation: This is the most probable degradation pathway. The presence of atmospheric oxygen, residual peroxides in solvents, or trace metal ions can catalyze the oxidation of the aminophenol moiety. The initial step is the formation of a highly reactive quinone-imine intermediate. This intermediate is chromophoric and can undergo subsequent polymerization to form complex, colored degradation products.

2.2 Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation. Halogenated aromatic compounds are known to undergo photodecomposition, which may involve the reductive dehalogenation (cleavage of the C-Cl bond).[4] This process can generate radical intermediates, leading to a variety of secondary degradation products.

2.3 Hydrolytic and Thermal Degradation: The molecule is expected to be relatively stable to hydrolysis at neutral pH. Under forcing conditions of extreme pH (acidic or basic) and elevated temperature, degradation may be induced. However, significant degradation via these routes is generally less common for this class of compounds compared to oxidation.[5] High temperatures in the solid state can lead to decomposition, producing toxic fumes such as hydrogen chloride and nitrogen oxides.[6]

Caption: Predicted degradation pathways for this compound.

Quantitative Data Presentation

A forced degradation study should be designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2] The following tables provide a recommended study design and a template for presenting the resulting data.

Table 1: Proposed Forced Degradation Study Conditions

| Stress Condition | Stress Agent / Method | Concentration | Temperature | Duration |

|---|---|---|---|---|

| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M and 1 M | 60°C | 2, 8, 24, 48 hours |

| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M and 1 M | 60°C | 2, 8, 24, 48 hours |

| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% and 10% | Room Temp | 2, 8, 24, 48 hours |

| Thermal (Solid) | Dry Heat | N/A | 80°C | 24, 48, 72 hours |

| Thermal (Solution) | Neutral Solution (e.g., Water/ACN) | N/A | 80°C | 24, 48, 72 hours |

| Photolytic (Solution) | ICH Q1B Option 1 (UV/Vis) | N/A | Room Temp | Per ICH Guidelines |

| Photolytic (Solid) | ICH Q1B Option 1 (UV/Vis) | N/A | Room Temp | Per ICH Guidelines |

Table 2: Template for Summarizing Forced Degradation Results

| Stress Condition | % Degradation of Parent | No. of Degradants Detected | RT of Major Degradant(s) (min) | Peak Purity of Parent |

|---|---|---|---|---|

| Control Sample | 0 | 0 | N/A | Pass |

| 0.1 M HCl, 48h | ||||

| 1 M HCl, 48h | ||||

| 0.1 M NaOH, 48h | ||||

| 1 M NaOH, 48h | ||||

| 3% H₂O₂, 48h | ||||

| Thermal (Solid), 72h |

| Photolytic (Solution) | | | | |

Experimental Protocols

The following protocols provide a detailed methodology for conducting forced degradation studies. A stability-indicating analytical method is crucial for separating the parent compound from any degradation products.[7]

4.1 General Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a suitable solvent such as methanol or a 50:50 mixture of acetonitrile and water.

-

Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 0.1 mg/mL.

4.2 Stress Study Protocols

-

Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M or 1 M HCl. Incubate in a water bath at 60°C. At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent molar amount of NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M or 1 M NaOH. Incubate at 60°C. At each time point, withdraw an aliquot, cool, and neutralize with an equivalent molar amount of HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% or 10% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at specified intervals for analysis.

-

Thermal Degradation (Solution): Prepare a solution in a neutral solvent (e.g., 50:50 water:acetonitrile) and incubate in a temperature-controlled oven at 80°C.

-

Photolytic Degradation: Expose solid powder and a solution (in a photostable, transparent container) to a light source as specified in ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil and stored under the same conditions.

4.3 Proposed Stability-Indicating HPLC-UV Method

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 280 nm (or determined by UV scan).

-

Column Temperature: 30°C.

Experimental and Analytical Workflow

A systematic workflow is essential for a successful forced degradation study, from stressing the sample to identifying the resulting degradants.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

The Versatile Building Block: A Technical Guide to 4-Amino-5-chloro-2-fluorophenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-chloro-2-fluorophenol is a halogenated aromatic compound that has emerged as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring an amino, a chloro, a fluoro, and a hydroxyl group on a benzene ring, provides multiple reactive sites for a variety of chemical transformations. This trifunctional scaffold allows for the strategic introduction of molecular diversity, making it an attractive starting material for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (chloro and fluoro) groups influences the reactivity of the aromatic ring, enabling selective functionalization.

This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its utility in the development of biologically active compounds. Detailed experimental protocols for key transformations and a summary of relevant quantitative data are presented to assist researchers in leveraging the synthetic potential of this versatile molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for its handling, storage, and application in synthetic protocols.

| Property | Value |

| Molecular Formula | C₆H₅ClFNO |

| Molecular Weight | 161.56 g/mol [1] |

| CAS Number | 847872-10-0[1] |

| Appearance | Not explicitly available, but analogs are typically light brown crystalline solids. |

| Purity | ≥ 97%[1] |

| Storage Conditions | Store under an inert atmosphere (e.g., Argon)[1] |

Synthesis of this compound

While specific literature on the detailed synthesis of this compound is limited, a general and plausible synthetic route can be proposed based on established methodologies for analogous compounds. A common approach involves the nitration of a suitable halogenated precursor, followed by reduction of the nitro group to an amine.

A potential synthetic workflow is outlined below:

Applications in Organic Synthesis: A Case Study in the Synthesis of Bioactive Heterocycles

The trifunctional nature of this compound makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds with potential biological activity. One prominent application of analogous aminophenols is in the synthesis of benzoxazole and 1,3,4-oxadiazole derivatives, which are known to exhibit a range of pharmacological properties, including anticancer and antimicrobial activities.[2][3][4]

A relevant example is the synthesis of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which have been investigated as potential anticancer agents.[2] The synthetic pathway for these compounds, starting from the analogous 2-amino-4-chlorophenol, provides a blueprint for the potential applications of this compound.

The general synthetic approach is depicted in the following workflow:

Experimental Protocols

The following are detailed experimental protocols for key reactions involving aminophenols, adapted from literature procedures for structurally similar compounds. These can serve as a starting point for the synthesis of derivatives of this compound.

N-Acylation of this compound

Objective: To introduce an acyl group onto the amino functionality of the starting material.

Materials:

-

This compound

-

Acetic anhydride (or other acylating agent)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acylated product.

-

The crude product can be further purified by recrystallization or column chromatography.

O-Alkylation of this compound (with Amino Group Protection)

Objective: To selectively introduce an alkyl group onto the phenolic oxygen.

Materials:

-

This compound

-

Benzaldehyde

-

Methanol

-

Acetone

-

Potassium carbonate (K₂CO₃), powdered

-

Alkyl halide (e.g., ethyl bromoacetate)

-

Hydrochloric acid (e.g., 2 M HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure: Step 1: Protection of the Amino Group

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

-

Add benzaldehyde (1.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 1 hour to form the N-benzylideneaminophenol intermediate (Schiff base).

-

Remove the methanol under reduced pressure.

Step 2: Etherification (O-Alkylation)

-

Dissolve the crude intermediate from Step 1 in acetone.

-

Add powdered potassium carbonate (3.0 eq).

-

Add the primary alkyl halide (1.2 eq).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and filter off the inorganic salts.

-

Evaporate the acetone to yield the crude protected ether.

Step 3: Deprotection of the Amino Group

-

Dissolve the crude product from Step 2 in a mixture of methanol and water.

-

Add hydrochloric acid (e.g., 2 M HCl) and stir at 40-50 °C for 1-2 hours until the imine is fully hydrolyzed (monitor by TLC).

-

Cool the solution and neutralize with a saturated NaHCO₃ solution until the pH is ~7-8.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude O-alkylated product.

-

Purify further by column chromatography if necessary.

Biological Activity and Mechanism of Action of Derivatives

Derivatives of aminophenols have been shown to possess a wide range of biological activities. For instance, the aforementioned 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were designed based on the structure of known tubulin inhibitors.[2] Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle during cell division. Inhibition of tubulin polymerization disrupts these processes, leading to cell cycle arrest and apoptosis, making it an important target for anticancer drug development.

The proposed mechanism of action for such compounds involves their binding to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network ultimately leads to the inhibition of cancer cell proliferation.

Quantitative Data

The following table summarizes the anticancer activity of some 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues against various cancer cell lines, as reported in the literature.[2] The data is presented as the percentage growth inhibition (PGI) at a concentration of 10 µM. This data for a closely related analog highlights the potential of compounds derived from this compound as anticancer agents.

| Compound | Aryl Substituent | Cancer Cell Line | PGI (%) at 10 µM |

| 6d | 4-Fluorophenyl | MCF7 (Breast) | 24.79 |

| MDA-MB-468 (Breast) | 26.01 | ||

| 6f | 4-Chlorophenyl | UACC-62 (Melanoma) | 21.25 |

| NCI-H522 (Lung) | 20.32 | ||

| HCT-116 (Colon) | 20.15 | ||

| 6h | 3,4,5-Trimethoxyphenyl | SNB-19 (CNS) | 65.12 |

| NCI-H460 (Lung) | 55.61 | ||

| SNB-75 (CNS) | 54.68 |

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly for the development of novel therapeutic agents. Its unique electronic and structural features allow for a range of chemical modifications, leading to the creation of diverse molecular architectures. The successful synthesis of biologically active compounds from analogous aminophenols underscores the promise of this compound as a key intermediate in drug discovery and development. The experimental protocols and data presented in this guide are intended to facilitate further research into the applications of this valuable synthetic precursor.

References

- 1. jocpr.com [jocpr.com]

- 2. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-Amino-5-chloro-2-fluorophenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The scaffold of 4-Amino-5-chloro-2-fluorophenol presents a unique chemical framework for the development of novel therapeutic agents. Its distinct substitution pattern, featuring an amine, a chlorine atom, and a fluorine atom on a phenol ring, offers multiple points for chemical modification, enabling the exploration of a diverse chemical space and a wide range of biological activities. This technical guide provides an in-depth overview of the current understanding of the potential biological activities of derivatives of this compound, with a focus on their applications in oncology and cellular stress response modulation. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to facilitate further research and drug discovery efforts in this promising area.

Data Presentation: Summary of Biological Activities

While comprehensive quantitative structure-activity relationship (QSAR) studies for a broad range of this compound derivatives are not extensively available in the public domain, existing patent literature and academic research have highlighted their potential in two key areas: as inhibitors of protein tyrosine kinases for anticancer applications and as modulators of the inositol-requiring enzyme 1β (IRE1β) involved in the endoplasmic reticulum (ER) stress response.

The following tables present representative data for derivatives of aminophenols and related structures, illustrating the potency and selectivity that can be achieved.

Table 1: Anticancer Activity of Pyrazolone Derivatives of Aminophenols Against Protein Tyrosine Kinases

| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line | Reference |

| Pyrazolone Derivative 1 | VEGFR, c-Met, Ron, Axl | Data not publicly available in IC50 format, described as potent inhibitors in patent literature. | Various Cancer Cell Lines | (US Patent 8,975,282 B2) |

| Representative Pyrazolone A | VEGFR-2 | 828.23 | MCF-7 | [1] |

| Representative Pyrazolone B | CDK1 | 1520 | HepG2 | [1] |

| Representative Pyrazolone C | EGFR | 513.2 | A549 | [1] |

Note: The data for representative pyrazolones are from derivatives of other aminophenols and are included to showcase the potential of this class of compounds.

Table 2: Inhibitory Activity of a this compound Derivative Against IRE1β

| Compound ID | Target | IC50 (nM) | Selectivity (over IRE1α) | Reference |

| Inhibitor 15 | IRE1β | Potent Inhibition | >100-fold | (PMCID: PMC5488582) |

Note: The original study describes "potent inhibition" without providing a specific IC50 value.

Key Biological Activities and Mechanisms of Action

Anticancer Activity: Inhibition of Receptor Tyrosine Kinases

Derivatives of this compound have been investigated as potent inhibitors of several receptor tyrosine kinases (RTKs) implicated in cancer progression. Specifically, pyrazolone derivatives synthesized using this compound as a starting material have been designed to target key players in tumor angiogenesis, invasion, and metastasis, including VEGFR, c-Met, Ron, and Axl.

The proposed mechanism of action involves the binding of these derivatives to the ATP-binding site of the kinase domain of these receptors. This competitive inhibition prevents the phosphorylation and subsequent activation of the downstream signaling pathways, ultimately leading to the suppression of tumor growth and proliferation.

Figure 1. Signaling pathway of receptor tyrosine kinase (RTK) inhibition.

Modulation of Endoplasmic Reticulum (ER) Stress: IRE1β Inhibition

A derivative of this compound has been identified as a potent and selective inhibitor of IRE1β, a key sensor in the unfolded protein response (UPR) or ER stress. IRE1β is predominantly expressed in the gastrointestinal tract and its dysregulation has been linked to inflammatory bowel disease.

The inhibition of IRE1β's RNase activity by this derivative can modulate the cellular response to ER stress. This targeted inhibition offers a potential therapeutic strategy for diseases characterized by excessive or prolonged ER stress in specific tissues.

Figure 2. Inhibition of the IRE1β signaling pathway.

Experimental Protocols

Synthesis of a Pyrazolone Derivative (Illustrative Example)

This protocol outlines a general method for the synthesis of a pyrazolone derivative from this compound, as adapted from patent literature.

Figure 3. Synthetic workflow for a pyrazolone derivative.

Materials:

-

This compound

-

1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid

-

N,N-Dimethylformamide (DMF)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

1-Hydroxy-7-azabenzotriazole (HOAT)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a solution of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid in DMF, add this compound.

-

Add EDCI and HOAT to the reaction mixture.

-

Heat the mixture to 80°C and stir for a specified time until the reaction is complete (monitored by TLC or LC-MS).

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolone derivative.

In Vitro Receptor Tyrosine Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against receptor tyrosine kinases like VEGFR, c-Met, Ron, and Axl.

Materials:

-

Recombinant human kinase domains of VEGFR, c-Met, Ron, or Axl

-

ATP

-

A suitable substrate (e.g., a poly(Glu, Tyr) peptide)

-

Kinase assay buffer

-

Test compounds (dissolved in DMSO)

-

A detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

In a 96-well or 384-well plate, add the recombinant kinase, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a predetermined concentration of ATP.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

In Vitro IRE1β RNase Activity Assay (General Protocol)

This protocol describes a general method to evaluate the inhibitory effect of compounds on the RNase activity of IRE1β.

Materials:

-

Recombinant human IRE1β (cytosolic domain)

-

A fluorogenic RNA substrate for IRE1β

-

RNase assay buffer

-

Test compounds (dissolved in DMSO)

-

A fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the RNase assay buffer.

-

Pre-incubate the recombinant IRE1β with various concentrations of the test compounds for a specified time (e.g., 30 minutes) at room temperature.

-

Initiate the reaction by adding the fluorogenic RNA substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorescence microplate reader. The cleavage of the substrate by IRE1β will result in an increase in fluorescence.

-

Calculate the initial reaction rates for each compound concentration.

-

Determine the percentage of inhibition relative to a DMSO control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel therapeutics. The evidence to date points towards their utility as inhibitors of key protein tyrosine kinases in oncology and as selective modulators of the ER stress response.

Future research should focus on the synthesis and systematic biological evaluation of a broader range of derivatives to establish clear structure-activity relationships. The development of more potent and selective inhibitors, coupled with in-depth mechanistic studies and in vivo efficacy models, will be crucial in translating the therapeutic potential of this chemical scaffold into clinical applications. The detailed protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Amino-5-chloro-2-fluorophenol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted electrophilic substitution reactions of 4-Amino-5-chloro-2-fluorophenol. Due to the limited availability of direct experimental data for this specific substrate, this document leverages established principles of electrophilic aromatic substitution to forecast reactivity and regioselectivity. The directing effects of the amino, hydroxyl, chloro, and fluoro substituents are analyzed in detail to predict the outcomes of halogenation, nitration, sulfonation, and Friedel-Crafts reactions. This guide furnishes detailed experimental protocols for analogous reactions on structurally similar compounds to serve as a practical reference for synthetic chemists. All quantitative data from these protocols are summarized in comparative tables, and reaction pathways and experimental workflows are illustrated with diagrams generated using Graphviz (DOT language).

Introduction: Predicted Reactivity and Regioselectivity

This compound is a polysubstituted aromatic compound with a unique combination of activating and deactivating groups that influence its reactivity in electrophilic aromatic substitution. The directing effects of these substituents are paramount in determining the position of electrophilic attack.

-

Activating Groups: The amino (-NH₂) and hydroxyl (-OH) groups are potent activating, ortho, para-directing groups. They strongly donate electron density to the aromatic ring through the resonance effect (+M), making the ring highly nucleophilic and susceptible to electrophilic attack.

-

Deactivating Groups: The chloro (-Cl) and fluoro (-F) groups are deactivating, yet ortho, para-directing. Their strong electron-withdrawing inductive effect (-I) deactivates the ring, while a weaker electron-donating resonance effect (+M) directs incoming electrophiles to the ortho and para positions.

In this compound, the powerful activating effects of the -NH₂ and -OH groups are expected to dominate, rendering the aromatic ring highly reactive towards electrophiles. The regioselectivity will be determined by the cumulative directing influence of all four substituents.

The positions on the benzene ring are numbered as follows:

-

C1: -OH

-

C2: -F

-

C3: -H

-

C4: -NH₂

-

C5: -Cl

-

C6: -H

Analysis of the directing effects suggests that the C6 position is the most probable site for electrophilic substitution. This is because the C6 position is ortho to the strongly activating hydroxyl group and para to the strongly activating amino group, while being sterically unhindered.

Predicted Electrophilic Substitution Reactions and Experimental Protocols for Analogous Compounds

Halogenation

Halogenation is predicted to occur readily at the C6 position. A representative protocol for the bromination of a similar substrate is provided below.

Table 1: Summary of a Representative Halogenation Protocol

| Parameter | Value |

| Substrate | 4-Fluorophenol |

| Reagent | Bromine (Br₂) in Dichloroethane |

| Temperature | 5-10°C |

| Reaction Time | 1-2 hours for addition, 30 minutes stirring |

| Key Outcome | Mono-bromination at the position ortho to the hydroxyl group. |

| Reference | Adapted from a reported synthesis of 2-bromo-4-fluorophenol.[1] |

Experimental Protocol: Mono-bromination of 4-Fluorophenol [1]

-

Materials: 4-Fluorophenol, Bromine (Br₂), Dichloroethane, Sodium sulfite (Na₂SO₃), 10% Sodium hydroxide (NaOH) solution, 20% Sodium bicarbonate (NaHCO₃) solution.

-

Procedure:

-

In a 2 L reaction flask, dissolve 200 g (1.785 mol) of 4-fluorophenol in 300 mL of dichloroethane and stir until fully dissolved.

-

Cool the mixture to 5-10°C using an ice bath.

-

In a separate container, prepare a solution of 300 g (1.875 mol) of bromine in 150 mL of dichloroethane.

-

Add the bromine solution dropwise to the 4-fluorophenol solution over 1-2 hours, maintaining the temperature between 5°C and 10°C.

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

To quench the reaction, prepare a solution of 10 g of sodium sulfite in 100 mL of water and add it to the reaction mixture.

-

Separate the organic and aqueous layers.

-

Wash the organic layer sequentially with a 10% NaOH solution and a 20% NaHCO₃ solution to neutralize any remaining acids.

-

Dry the organic layer and concentrate it using a rotary evaporator to obtain the crude product.

-

The product can be further purified by distillation or recrystallization.

-

Caption: Predicted halogenation of this compound.

Nitration

Nitration of highly activated aromatic rings like phenols and anilines can be vigorous and may lead to oxidation. It is often necessary to protect the activating groups. A common strategy is the acylation of the amino group to form an amide, which is less activating and prevents protonation under acidic conditions.

Table 2: Summary of a Representative Nitration Protocol

| Parameter | Value |

| Substrate | Chloroaniline (after acylation) |

| Reagents | Nitric acid, Sulfuric acid |

| Temperature | 50-100°C |

| Key Feature | Protection of the amino group via acylation prior to nitration. |

| Reference | Adapted from a method for synthesizing nitrochloroaniline compounds.[2] |

Experimental Protocol: Nitration of Acylated Chloroaniline [2]

-

Materials: Acylated chloroaniline, Nitric acid, Sulfuric acid, Sodium hydroxide solution (15-25%).

-

Procedure:

-

Mixed Acid Preparation: Prepare a mixed acid of nitric acid and sulfuric acid (molar ratio of 1:0.05 to 1:0.1) by synchronously feeding them into a T-shaped microchannel reactor at 30°C.

-

Nitration: The mixed acid is then combined with the acylated chloroaniline in a straight channel of the microchannel reactor. The reaction is conducted at a temperature of 50-100°C with a residence time of 30-105 seconds. The molar ratio of acylated chloroaniline to nitric acid is between 1:1 and 1:3.

-

Hydrolysis: The nitrated product is then hydrolyzed by introducing it into a 15-25% sodium hydroxide solution in a conventional batch reactor. The mixture is heated at 60-100°C for 2 hours.

-

Isolation: The product is isolated by vacuum filtration, washed, and dried.

-

Caption: A potential workflow for the nitration of this compound.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. Due to the high activation of the substrate, the reaction is expected to proceed under relatively mild conditions.

Table 3: Summary of a Representative Sulfonation Protocol

| Parameter | Value |

| Substrate | 4-Fluoroanisole |

| Reagent | Fuming sulfuric acid (20% SO₃) |

| Temperature | 0-10°C during addition, then room temperature |

| Reaction Time | 2-4 hours at room temperature |

| Key Outcome | Sulfonation at the position ortho to the activating methoxy group. |

| Reference | Adapted from a detailed protocol for the sulfonation of 4-fluoroanisole.[3] |

Experimental Protocol: Sulfonation of 4-Fluoroanisole [3]

-

Materials: 4-Fluoroanisole, Fuming sulfuric acid (20% SO₃), Sodium chloride, Ice.

-

Procedure:

-